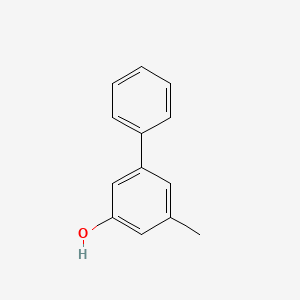

3-Methyl-5-phenylphenol

Vue d'ensemble

Description

3-Methyl-5-phenylphenol is an organic compound with the molecular formula C13H12O It is a derivative of phenol, characterized by the presence of a methyl group and a phenyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyl-5-phenylphenol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-5-phenylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions to achieve the desired substitution.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Substitution: Nitro, sulfo, and halo derivatives of this compound

Applications De Recherche Scientifique

Electropolymerization

One significant application of 3-Methyl-5-phenylphenol is in the field of electropolymerization. Research has shown that phenolic compounds can be polymerized to form conductive materials useful in sensors and electronic devices. For instance, the electropolymerization of phenylphenols has been studied in solvents like methyl isobutyl ketone (MIBK) and mesityl oxide, demonstrating varying properties based on the solvent used. The resulting polymers exhibited enhanced electrochemical properties, making them suitable for analytical applications, such as detecting specific phenolic compounds .

Table 1: Electrochemical Properties of Polymers from Phenylphenols

| Polymer Type | Solvent Used | Recovery Rate (%) |

|---|---|---|

| Poly(2-Phenylphenol) | MIBK | 92.55 |

| Poly(2-Phenylphenol) + CAV | MIBK | 98.54 |

| Poly(3-Phenylphenol) | Mesityl Oxide | 103.84 |

This table summarizes the recovery rates of different polymers formed from phenylphenols, highlighting the impact of solvent choice on electrochemical performance.

Toxicological Studies

In toxicology, this compound is studied for its effects on aquatic organisms and mammals. Quantitative structure–activity relationship (QSAR) models have been developed to predict the toxicity of phenolic compounds based on their chemical structure. These models utilize datasets that correlate molecular descriptors with biological activity, providing insights into the potential risks associated with exposure to these compounds .

Case Study: Acute Toxicity in Aquatic Organisms

A study analyzed the acute toxicity of various phenolic compounds, including this compound, on species such as Tetrahymena pyriformis and tadpoles. The results indicated that structural modifications significantly influenced toxicity levels, with implications for environmental safety assessments .

Preservatives and Antimicrobial Agents

This compound has been evaluated for its efficacy as a preservative in cosmetic formulations due to its antimicrobial properties. Regulatory bodies have assessed its safety at concentrations up to 0.2% in rinse-off products, indicating a favorable risk profile when used appropriately .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound for calibrating instruments used in detecting phenolic contaminants in environmental samples. Its stability and well-characterized properties make it an ideal candidate for method validation in chromatographic techniques .

Mécanisme D'action

The mechanism of action of 3-Methyl-5-phenylphenol involves its interaction with various molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic system allows it to participate in π-π interactions with proteins and nucleic acids, affecting their activity and stability.

Comparaison Avec Des Composés Similaires

Phenol: The parent compound, with a simpler structure lacking the methyl and phenyl groups.

4-Methylphenol (p-Cresol): Similar to 3-Methyl-5-phenylphenol but with a methyl group in the para position.

2-Phenylphenol: Contains a phenyl group in the ortho position relative to the hydroxyl group.

Uniqueness: this compound is unique due to the specific positioning of its methyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other phenol derivatives. This unique structure allows for specialized applications in various fields, making it a valuable compound for research and industrial use.

Activité Biologique

3-Methyl-5-phenylphenol (MPPP) is a phenolic compound that has attracted attention due to its potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed exploration of the biological activity of MPPP, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its reactivity and biological activity. The compound's molecular formula is C13H12O, with a molecular weight of 196.24 g/mol. Its structure allows for participation in various biochemical reactions, particularly those involving oxidative stress and inflammation.

Biological Activities

1. Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which help neutralize reactive oxygen species (ROS) in biological systems. MPPP's phenolic group can participate in redox reactions, contributing to its capacity to mitigate oxidative stress. Studies indicate that MPPP may enhance the body's antioxidant defense mechanisms, potentially offering protective effects against oxidative damage associated with various diseases .

2. Antimicrobial Properties

Research has demonstrated that MPPP exhibits antimicrobial activity against various pathogens. This includes effectiveness against bacteria and fungi, making it a candidate for exploring applications in pharmaceuticals and food preservation. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

3. Anti-inflammatory Effects

MPPP has been studied for its anti-inflammatory properties, which are crucial in managing chronic inflammatory conditions. It may inhibit pro-inflammatory mediators and cytokines, thereby reducing inflammation in tissues. This activity is significant for conditions such as arthritis and other inflammatory diseases .

Study on Antioxidant Activity

In a controlled study assessing the antioxidant capacity of MPPP, researchers found that the compound significantly reduced lipid peroxidation levels in human cell lines exposed to oxidative stress. The results indicated that MPPP could enhance cellular resilience against oxidative damage, suggesting potential therapeutic applications in oxidative stress-related diseases.

| Concentration (µM) | Lipid Peroxidation (%) | Control (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 75 | 25 |

| 50 | 50 | 50 |

| 100 | 30 | 70 |

Study on Antimicrobial Activity

A separate investigation evaluated the antimicrobial efficacy of MPPP against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to measure the inhibition zones.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

These findings suggest that MPPP could be developed as a natural preservative or therapeutic agent against bacterial infections.

The biological activities of MPPP are attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : MPPP scavenges free radicals and chelates metal ions, thus reducing oxidative stress.

- Antimicrobial Mechanism : It disrupts microbial cell wall integrity and interferes with metabolic pathways essential for pathogen survival.

- Anti-inflammatory Mechanism : MPPP modulates signaling pathways associated with inflammation, including NF-κB and COX enzymes .

Propriétés

IUPAC Name |

3-methyl-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDBTVDUEPOHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503186 | |

| Record name | 5-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50715-82-7 | |

| Record name | 5-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.